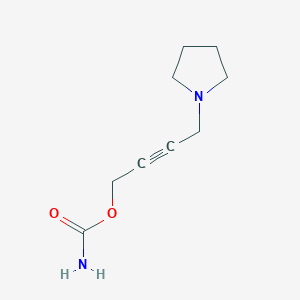
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate, also known as PBMC, is a synthetic compound that has been widely used in scientific research for its unique properties. PBMC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Mechanism Of Action
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate binds irreversibly to acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity and can lead to enhanced cognitive function and improved muscle control. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to have neuroprotective effects, possibly due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical And Physiological Effects
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to have a number of biochemical and physiological effects. In addition to its potent inhibition of acetylcholinesterase, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to increase the release of acetylcholine and to enhance the activity of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to increase the activity of NMDA receptors and to decrease the activity of gamma-aminobutyric acid (GABA) receptors.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is its potency as an acetylcholinesterase inhibitor. This allows for the study of cholinergic pathways at lower concentrations than would be possible with other inhibitors. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is also relatively stable and can be stored for long periods of time. However, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not selective for acetylcholinesterase and can also inhibit other enzymes, such as butyrylcholinesterase. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not water-soluble and must be dissolved in organic solvents, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the study of the neuroprotective effects of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate and its potential use in the treatment of neurological diseases. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate could be used to investigate the role of acetylcholine in other physiological processes, such as cardiovascular function and immune system regulation.
Synthesis Methods
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is synthesized through a multi-step process that involves the reaction of 4-pyrrolidinone with propargyl bromide, followed by the reaction of the resulting compound with carbonyldiimidazole and then ammonium carbonate. The final product is obtained through crystallization. This synthesis method has been optimized to produce high yields of pure 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate.
Scientific Research Applications
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been extensively used in scientific research, particularly in the field of neuroscience. Its potent inhibition of acetylcholinesterase has been utilized to study the role of acetylcholine in various physiological processes, such as memory and learning. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been used to study the effects of acetylcholine in neuromuscular junctions and to investigate the pathophysiology of diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
16160-66-0 |
|---|---|
Product Name |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-2-ynyl carbamate |
InChI |
InChI=1S/C9H14N2O2/c10-9(12)13-8-4-3-7-11-5-1-2-6-11/h1-2,5-8H2,(H2,10,12) |
InChI Key |
LLNAEUTZECOHOM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)N |
Canonical SMILES |
C1CCN(C1)CC#CCOC(=O)N |
Other CAS RN |
16160-66-0 |
synonyms |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



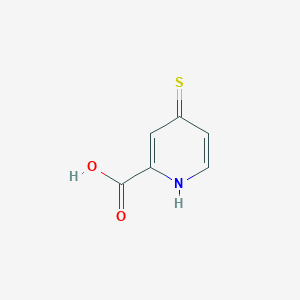
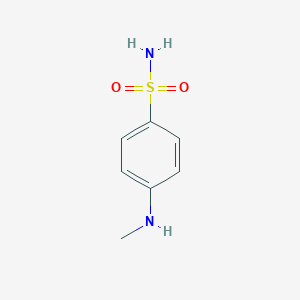
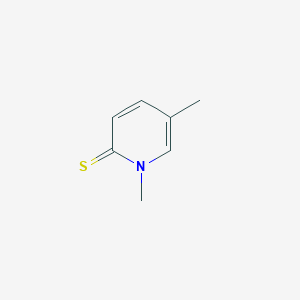
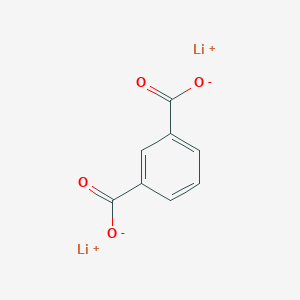

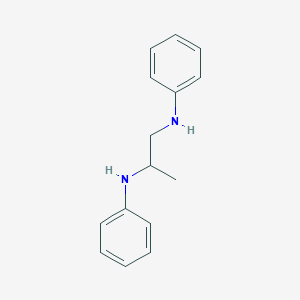
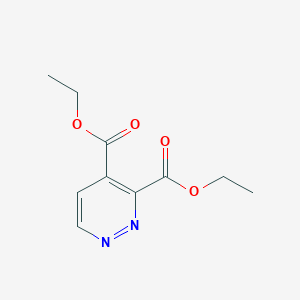
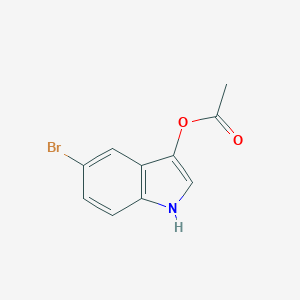
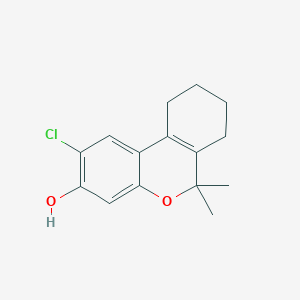


![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
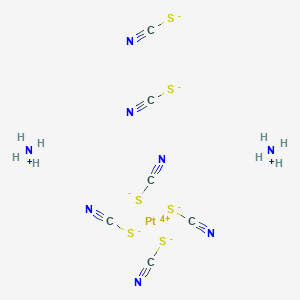
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)